m-(2-Phenoxyethoxy)phenol m-(2-Phenoxyethoxy)phenol m-(2-Phenoxyethoxy)phenol is a biaoctive chemical.
Brand Name: Vulcanchem
CAS No.: 36429-48-8
VCID: VC0534296
InChI: InChI=1S/C14H14O3/c15-12-5-4-8-14(11-12)17-10-9-16-13-6-2-1-3-7-13/h1-8,11,15H,9-10H2
SMILES: C1=CC=C(C=C1)OCCOC2=CC=CC(=C2)O
Molecular Formula: C14H14O3
Molecular Weight: 230.26 g/mol

m-(2-Phenoxyethoxy)phenol

CAS No.: 36429-48-8

Cat. No.: VC0534296

Molecular Formula: C14H14O3

Molecular Weight: 230.26 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

m-(2-Phenoxyethoxy)phenol - 36429-48-8

Specification

CAS No. 36429-48-8
Molecular Formula C14H14O3
Molecular Weight 230.26 g/mol
IUPAC Name 3-(2-phenoxyethoxy)phenol
Standard InChI InChI=1S/C14H14O3/c15-12-5-4-8-14(11-12)17-10-9-16-13-6-2-1-3-7-13/h1-8,11,15H,9-10H2
Standard InChI Key JZAQIRCTLGLNPD-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)OCCOC2=CC=CC(=C2)O
Canonical SMILES C1=CC=C(C=C1)OCCOC2=CC=CC(=C2)O
Appearance Solid powder

Introduction

Chemical Identity and Structural Characteristics

m-(2-Phenoxyethoxy)phenol (IUPAC name: 3-(2-phenoxyethoxy)phenol) consists of a phenol ring substituted at the 3-position with a 2-phenoxyethoxy group. Its molecular formula is C₁₄H₁₄O₃, with a molecular weight of 242.26 g/mol. The compound’s structure integrates both aromatic and ether functionalities, enabling participation in hydrogen bonding and electrophilic substitution reactions .

Synthesis and Reaction Pathways

Catalytic Synthesis from Phenol and Ethylene Carbonate

A prominent method for synthesizing m-(2-Phenoxyethoxy)phenol involves the reaction of phenol with ethylene carbonate (EC) catalyzed by Na-mordenite, a zeolite-based catalyst . This process proceeds via nucleophilic substitution, where the phenolate ion attacks EC to form the phenoxyethoxy moiety.

Reaction Conditions:

  • Temperature: 210°C

  • Catalyst Loading: 0.5–5 wt% relative to phenol

  • Molar Ratios: Phenol/EC ratios of 1:1 to 1:4 influence reaction kinetics and by-product formation .

Key Observations:

  • Autocatalytic Behavior: The reaction exhibits autocatalysis due to the generation of phenoxide intermediates, accelerating conversion rates .

  • By-Products: Prolonged reaction times or excess EC leads to oligomers such as bis-phenoxyethyl carbonate (BPEC) and triethylene glycol derivatives (TPE) .

Yield Optimization:

  • At a phenol/EC ratio of 1:2 and 210°C, >90% phenol conversion is achieved within 6–8 hours, with a selectivity of 79% toward PE and 17% toward BPEC .

  • BPEC, a by-product, can be hydrolyzed back to PE under basic conditions (e.g., 2% NaOCH₃ in methanol), demonstrating its utility as a recyclable intermediate .

Physicochemical Properties

The physicochemical profile of m-(2-Phenoxyethoxy)phenol is inferred from structurally related compounds and experimental data :

PropertyValue/Range
Density~1.2–1.3 g/cm³
Boiling Point420–430°C (extrapolated)
SolubilitySoluble in methanol, DMF
LogP~3.5 (estimated)
Flash Point>200°C

These properties align with trends observed in phenolic ethers, where ether linkages reduce volatility compared to parent phenols .

Industrial and Research Applications

Intermediate in Polymer Synthesis

m-(2-Phenoxyethoxy)phenol serves as a precursor for epoxy resins and polycarbonates, where its ether groups enhance thermal stability and flexibility . For example, BPEC—a related compound—is hydrolyzed to PE, a monomer for polycarbonate production .

Solvent and Stabilizer

The compound’s polar ether structure makes it suitable as a high-boiling solvent in coatings and adhesives. Its phenolic hydroxyl group also acts as a radical scavenger, inhibiting oxidation in polymer matrices .

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